4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL
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Overview
Description
4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound that combines the structural features of 4-hydroxybenzaldehyde and a triazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL typically involves the condensation of 4-hydroxybenzaldehyde with a triazine derivative. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the condensation process. Common solvents used include ethanol or methanol, and catalysts such as acetic acid or hydrochloric acid may be employed to enhance the reaction rate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction would require optimization of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkyl halides, or other electrophiles/nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives depending on the nature of the substituent introduced .
Scientific Research Applications
4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzaldehyde: This compound shares a similar triazine structure but differs in the substituents attached to the triazine ring.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol: Another triazine derivative with different substituents, used for its UV-absorbing properties.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A triazine compound used as a coupling agent in organic synthesis.
Uniqueness
Properties
Molecular Formula |
C18H23N7O |
---|---|
Molecular Weight |
353.4g/mol |
IUPAC Name |
4-[(E)-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C18H23N7O/c26-15-7-5-14(6-8-15)13-19-23-16-20-17(24-9-1-2-10-24)22-18(21-16)25-11-3-4-12-25/h5-8,13,26H,1-4,9-12H2,(H,20,21,22,23)/b19-13+ |
InChI Key |
ANAPTQSGACMEFR-CPNJWEJPSA-N |
SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)O)N4CCCC4 |
Origin of Product |
United States |
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